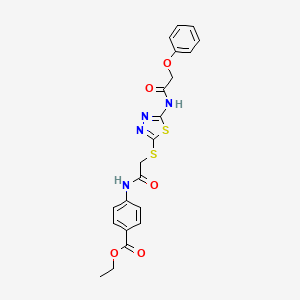
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound primarily used in various scientific research applications. It is notable for its multifaceted nature, capable of participating in numerous chemical reactions. This compound’s structure includes a thiadiazole ring, a phenoxy group, and an acetamido linkage, lending it unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves multi-step reactions that include:
Synthesis of the 1,3,4-thiadiazole ring.
Formation of the phenoxyacetamido group.
Conjugation of these groups with benzoic acid derivatives under controlled reaction conditions such as temperature, solvent choice, and catalysts.
Industrial Production Methods: Industrial production may leverage scalable chemical processes involving the above steps but optimized for large-scale yields. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance productivity and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidative reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might involve agents like sodium borohydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and acetamido groups.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: Products formed from these reactions often include substituted thiadiazole derivatives, reduced forms of the original compound, and various oxidation products.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications across various fields:
Chemistry: : As an intermediate in organic synthesis.
Biology: : In studying the effects on cellular processes due to its structural components.
Medicine: : Potential pharmaceutical applications owing to its biological activity.
Industry: : Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
This compound exerts its effects through its interaction with biological molecules. The molecular targets might include enzymes, receptors, or other cellular proteins. The thiadiazole ring, in particular, may be crucial in binding to active sites of enzymes, inhibiting or modulating their activity. This can influence various biochemical pathways, leading to observable biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is unique due to its specific substitutions and functional groups. Similar compounds include:
Ethyl 4-(2-((5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: .
Ethyl 4-(2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: .
These compounds share the thiadiazole ring and acetamido groups but differ in their substituents, impacting their chemical reactivity and biological activities.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-2-29-19(28)14-8-10-15(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-17(26)12-30-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,22,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRYYJGPWYMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol](/img/structure/B2972933.png)
![N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B2972934.png)
![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)
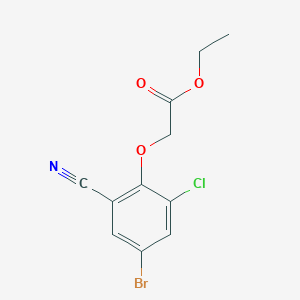
![4-acetyl-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)
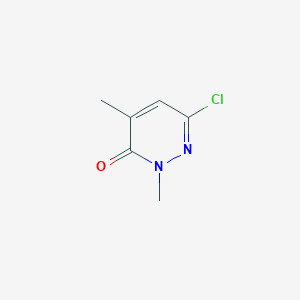


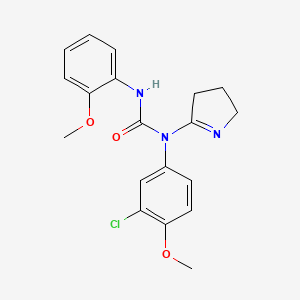
![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2972947.png)
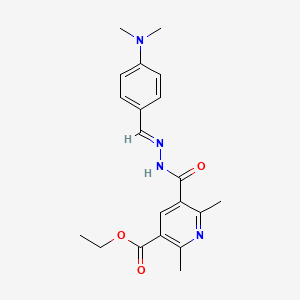
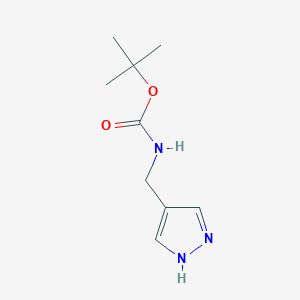
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
